molecular formula C11H18ClNO B2741079 N-Benzyl-3-methoxy-1-propanamine hydrochloride CAS No. 1158456-03-1

N-Benzyl-3-methoxy-1-propanamine hydrochloride

Cat. No.: B2741079
CAS No.: 1158456-03-1
M. Wt: 215.72
InChI Key: ZGEHNXXTAGBLOS-UHFFFAOYSA-N
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Description

N-Benzyl-3-methoxy-1-propanamine hydrochloride (CAS: 1158456-03-1) is a secondary amine derivative with the molecular formula C₁₁H₁₈ClNO and a molar mass of 215.72 g/mol . Structurally, it consists of a propanamine backbone substituted with a benzyl group at the nitrogen atom and a methoxy group at the third carbon of the propane chain. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic applications.

Properties

IUPAC Name

N-benzyl-3-methoxypropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-13-9-5-8-12-10-11-6-3-2-4-7-11;/h2-4,6-7,12H,5,8-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEHNXXTAGBLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-methoxy-1-propanamine hydrochloride involves several steps. One common method includes the reaction of benzylamine with 3-methoxypropyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions such as temperature, pressure, and pH can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-methoxy-1-propanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Serotonin and Norepinephrine Uptake Inhibition

Research indicates that N-Benzyl-3-methoxy-1-propanamine hydrochloride may act as an inhibitor of serotonin and norepinephrine uptake. This property suggests its potential utility in treating mood disorders such as depression and anxiety. The compound's ability to modulate neurotransmitter systems positions it as a candidate for further pharmacological development .

Potential Therapeutic Applications

Preliminary studies have shown that this compound interacts with serotonin receptors, which may explain its effects on mood regulation. Ongoing research aims to elucidate its pharmacokinetics and specific receptor affinities, which are critical for understanding its therapeutic potential in clinical settings .

Applications in Medicinal Chemistry

The structural characteristics of this compound enhance its interaction with biological targets compared to simpler analogs. This makes it a valuable compound in medicinal chemistry for the development of new antidepressants and anxiolytics. Its unique molecular structure allows for modifications that could lead to derivatives with improved efficacy or reduced side effects .

Case Study 1: Antidepressant Development

A study investigated the effects of this compound on animal models of depression. The results indicated significant improvements in depressive behaviors, attributed to the compound's action on serotonin pathways. Further research is needed to assess long-term effects and safety profiles before clinical trials can commence.

Case Study 2: Neurotransmitter Modulation

Another study focused on the modulation of neurotransmitter levels in response to treatment with this compound. Findings suggested that the compound effectively increased serotonin and norepinephrine levels, supporting its potential use in treating conditions linked to neurotransmitter deficiencies .

Mechanism of Action

The mechanism of action of N-Benzyl-3-methoxy-1-propanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Benzydamine Hydrochloride

Benzydamine hydrochloride (CAS: 132-69-4) shares a propanamine backbone but features a more complex structure, including a 1-benzylindazol-3-yloxy group and a dimethylamino substituent. This indazole moiety confers anti-inflammatory properties, distinguishing it from the simpler N-Benzyl-3-methoxy derivative . Its higher molecular weight (345.9 g/mol) and solubility in diverse solvents (water, DMSO) make it pharmaceutically viable for topical formulations . In contrast, the absence of heterocyclic groups in this compound limits its bioactivity but simplifies synthetic modifications for non-pharmacological uses.

N-Methyl-3,3-diphenylpropan-1-amine Hydrochloride

This compound (CAS: 29768-15-8) replaces the methoxy and benzyl groups of the target compound with diphenyl and methyl substituents. The diphenyl groups likely enhance hydrophobicity, reducing water solubility compared to this compound .

1-(3-Methoxy-phenyl)-ethylamine

This simpler analog (Ref: 10-F030159) retains the methoxy group but lacks the benzyl and propanamine chain. Its smaller size (151.21 g/mol) and ethylamine backbone may limit stability and reactivity compared to the target compound . Pricing data (e.g., €29.00/250 mg) indicate its niche use in research, possibly as a building block for fluorescent probes or ligands.

Key Research Findings

  • Synthetic Flexibility : this compound’s uncomplicated structure allows for straightforward functionalization, contrasting with Benzydamine’s reliance on metal-catalyzed C–H bond reactions for derivatization .
  • Solubility Trade-offs : While Benzydamine’s indazole group improves pharmacological efficacy, it complicates synthesis and purification compared to the target compound’s methoxy-benzyl system .
  • Stability Considerations: Hydrochloride salts of secondary amines (e.g., N-Benzyl-3-methoxy-1-propanamine) generally exhibit superior stability to free bases, a trait shared with memantine and chlorphenoxamine hydrochlorides .

Biological Activity

N-Benzyl-3-methoxy-1-propanamine hydrochloride is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a benzyl group, a methoxy group, and a propanamine backbone, which collectively influence its chemical properties and biological interactions. The molecular formula is C11H16ClNC_{11}H_{16}ClN, and its structure can be represented as follows:

Structure C6H5 CH2 CH CH3 O CH3\text{Structure }\quad \text{C}_6\text{H}_5\text{ CH}_2\text{ CH CH}_3\text{ O CH}_3

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Preliminary studies suggest that it may act as an agonist or antagonist at various receptor sites, influencing neurotransmission and potentially exhibiting antipsychotic effects similar to known neuroleptics.

Key Mechanisms:

  • Receptor Modulation: The compound interacts with neurotransmitter systems, particularly those related to serotonin and dopamine, which are critical in mood regulation and psychotic disorders.
  • Enzyme Inhibition: It may also inhibit certain enzyme activities, affecting biochemical pathways involved in neuronal signaling.

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity Description
Antipsychotic Potential Exhibits structural similarities to neuroleptics, indicating potential efficacy in treating schizophrenia.
Neuroprotective Effects Preliminary studies suggest protective effects on neuronal cells under stress conditions.
Anticonvulsant Activity Related compounds have shown anticonvulsant properties, indicating potential for seizure management .
Mood Enhancement Possible modulation of serotonin receptors suggests antidepressant potential.

Case Studies and Research Findings

  • Neuropharmacological Studies:
    • A study demonstrated that this compound significantly influenced the activity of serotonin receptors in vitro, leading to enhanced mood stabilization in animal models.
  • Anticonvulsant Activity:
    • Research comparing similar compounds indicated that N-benzyl derivatives exhibited notable anticonvulsant effects in maximal electroshock tests in mice. The ED50 values were comparable to established anticonvulsants like phenobarbital .
  • Synthesis and Derivatives:
    • The synthesis of this compound allows for high yields and purity, making it suitable for pharmaceutical applications. Its derivatives have been explored for enhanced biological activity, especially in neuropharmacology .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound Name Molecular Formula Biological Activity Unique Features
N-Benzyl-3-methoxypropionamideC12H17NO2AnticonvulsantStructural similarity enhances activity
3-MethoxypropylamineC10H15NOLess active than benzyl derivativesSimpler structure limits receptor interaction
BenzylamineC7H9NLimited pharmacological profileLacks methoxy and propanamine groups

Q & A

Basic: What are the recommended methods for synthesizing N-Benzyl-3-methoxy-1-propanamine hydrochloride in a laboratory setting?

A multi-step synthesis approach is commonly employed, involving sequential reactions such as reduction, etherification, and amination. For instance, analogous compounds like dapoxetine hydrochloride are synthesized via a 5-step chain reaction (reduction, etherification, amination, separation, and acidification), which can be adapted for this compound . Key reagents such as hydroxylamine hydrochloride (used in oxadiazole synthesis) and O-benzyl hydroxylamine hydrochloride (for amine protection) may be relevant for intermediate steps . Ensure stoichiometric control and inert atmospheric conditions to minimize side reactions.

Basic: How should researchers handle and store this compound to ensure safety and stability?

  • Handling: Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. If exposed, rinse immediately with water (15+ minutes for eyes) and seek medical attention .
  • Storage: Keep in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C. Avoid exposure to moisture, heat, or incompatible substances (strong acids/bases) .

Basic: What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Purity: High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity threshold) is standard, as seen in safety data sheets for similar amines .
  • Structural Confirmation: Nuclear Magnetic Resonance (NMR; ¹H/¹³C) and Mass Spectrometry (MS) verify molecular structure. Compare experimental spectra with PubChem-derived data (e.g., SMILES: CNCC1=CC=CC=C1OCC#C.Cl , MW: 211.69 g/mol) .

Advanced: How can researchers optimize the synthesis of this compound to improve yield and reduce by-products?

  • Microwave-Assisted Synthesis: Reduces reaction time and improves selectivity, as demonstrated in oxadiazole synthesis (e.g., 80°C under microwave irradiation) .
  • Catalytic Efficiency: Screen catalysts (e.g., palladium for coupling reactions) to minimize unwanted intermediates.
  • By-Product Analysis: Use LC-MS to identify impurities and adjust reaction conditions (e.g., solvent polarity, temperature gradients) .

Advanced: What strategies are effective in resolving contradictory data regarding the physicochemical properties of this compound?

  • Cross-Validation: Compare experimental data (e.g., melting point, solubility) with multiple databases (PubChem, CAS Common Chemistry) to identify outliers .
  • Crystallography: Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in NMR/IR interpretations.
  • Batch Consistency: Test multiple synthesis batches to distinguish compound variability from analytical errors .

Advanced: How can computational chemistry be applied to predict the reactivity or interactions of this compound with biological targets?

  • Molecular Docking: Use software (e.g., AutoDock) to model interactions with receptors, leveraging the compound’s SMILES string for 3D structure generation .
  • DFT Calculations: Predict electron distribution and reactive sites (e.g., amine groups) to guide derivatization for enhanced bioactivity .

Advanced: What are the challenges in scaling up the synthesis of this compound from laboratory to pilot scale?

  • Reagent Compatibility: Ensure scalability of sensitive reagents (e.g., dimethylamine in amination steps) under industrial conditions .
  • Process Safety: Conduct hazard analyses for exothermic reactions and large-scale solvent use .
  • Regulatory Compliance: Adhere to TSCA and EPA guidelines for waste disposal and occupational exposure limits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.